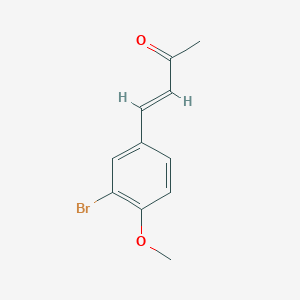
Ferro Molybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferro molybdenum is an important iron-molybdenum metal alloy, with a molybdenum content ranging from 60% to 75% . It is primarily used as an alloying agent in the production of high-strength low-alloy steels and stainless steels . The addition of this compound enhances the strength, hardness, and corrosion resistance of these steels, making them suitable for various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferro molybdenum is produced by heating a mixture of molybdenum(VI) oxide (MoO₃), aluminum, and iron . The reaction involves an aluminothermic process where the aluminum reduces the molybdenum(VI) oxide to produce molybdenum in situ . The reaction conditions typically involve high temperatures to facilitate the reduction process.
Industrial Production Methods
The industrial production of this compound begins with the mining of molybdenum ores, which are then processed to produce molybdenum(VI) oxide . This oxide is mixed with iron oxide and aluminum and subjected to an aluminothermic reaction . The resulting this compound can be purified using electron-beam melting or used directly in its produced form . The final product is often supplied in the form of small briquettes or fine powder .
Analyse Des Réactions Chimiques
Types of Reactions
Ferro molybdenum undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form molybdenum oxides.
Reduction: It can be reduced to produce pure molybdenum metal.
Substitution: this compound can participate in substitution reactions where molybdenum atoms replace other metal atoms in alloys.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other oxidizing gases at high temperatures.
Reduction: Reducing agents such as aluminum are used in the aluminothermic process.
Substitution: High temperatures and controlled atmospheres are often required for substitution reactions.
Major Products Formed
Oxidation: Molybdenum trioxide (MoO₃) and other molybdenum oxides.
Reduction: Pure molybdenum metal.
Substitution: Various molybdenum-containing alloys.
Applications De Recherche Scientifique
Ferro molybdenum has numerous applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological effects and interactions.
Medicine: Studied for its potential use in medical devices and implants due to its corrosion resistance.
Mécanisme D'action
The primary mechanism by which ferro molybdenum exerts its effects is through alloying. When added to steel, molybdenum atoms integrate into the steel matrix, enhancing its mechanical properties and corrosion resistance . The molecular targets include the iron atoms in the steel, and the pathways involve the formation of strong metallic bonds between molybdenum and iron.
Comparaison Avec Des Composés Similaires
Similar Compounds
Molybdenum disilicide (MoSi₂): Used for high-temperature heating elements.
Molybdenum sulfide (MoS₂): Used as a lubricant in friction pairs.
Nickel-molybdenum alloys: Used in heat-resistant and acid-resistant applications.
Uniqueness
Ferro molybdenum is unique due to its high molybdenum content and its ability to significantly enhance the properties of steel alloys. Unlike other molybdenum compounds, this compound is specifically designed for use in alloying processes, making it indispensable in the production of high-strength and corrosion-resistant steels .
Propriétés
Numéro CAS |
12382-30-8 |
|---|---|
Formule moléculaire |
FeMo |
Poids moléculaire |
151.785 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene](/img/structure/B1143916.png)


